3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid
Description
3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid is a β-amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group on the amino moiety and a 3-thienyl substituent on the β-carbon. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of peptide-based inhibitors, PROTACs (proteolysis-targeting chimeras), and enzyme inhibitors . Its structural uniqueness lies in the combination of the Boc group, which enhances solubility and stability during synthetic processes, and the thiophene ring, which contributes to electronic and steric effects in target interactions .
Properties
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4S/c1-12(2,3)17-11(16)13-9(6-10(14)15)8-4-5-18-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXVJQPFJWSOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CSC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The thienyl group is introduced through a coupling reaction, often using a thienyl halide and a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are crucial for applications in pharmaceuticals and research.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or borane.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Free amino acids.
Scientific Research Applications
3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid is used in various scientific research applications:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein folding.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid involves the protection and deprotection of the amino group. The Boc group stabilizes the amino group during synthesis, preventing unwanted reactions. Upon removal of the Boc group, the free amino group can participate in further reactions, such as peptide bond formation.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a broader class of Boc-protected β-amino acids with aryl or heteroaryl substituents. Key structural analogs include:
Key Observations :
Comparison with Analogues :
ADME Profiles :
Physicochemical Properties
*Estimated based on thiophene’s hydrophobicity relative to phenyl.
Biological Activity
3-[(tert-Butoxycarbonyl)amino]-3-(3-thienyl)-propanoic acid, commonly referred to as Boc-thienyl alanine, is an amino acid derivative characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group and a thienyl moiety. This compound plays a significant role in organic synthesis, particularly in peptide chemistry and medicinal chemistry. Its unique structural features impart distinct biological activities, making it a subject of interest in various research fields.
- IUPAC Name : 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-thiophen-3-ylpropanoic acid
- Molecular Formula : C12H17NO4S
- Molecular Weight : 271.33 g/mol
- CAS Number : 284492-23-5
The biological activity of Boc-thienyl alanine is primarily attributed to its ability to participate in enzyme-substrate interactions and its role as a building block in peptide synthesis. The Boc group protects the amino group from premature reactions, allowing for selective modifications during synthesis. Upon deprotection, the free amino group can engage in peptide bond formation or other nucleophilic reactions.
Enzyme Interactions
Boc-thienyl alanine has been investigated for its interactions with various enzymes. The thienyl group enhances hydrophobic interactions, which can influence enzyme specificity and activity. Studies indicate that compounds with thienyl substitutions exhibit altered binding affinities compared to their non-thienyl counterparts.
Antimicrobial Activity
Research has shown that derivatives of thienyl alanine possess antimicrobial properties. A study demonstrated that compounds containing thienyl groups exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Synthesis and Characterization
A notable study focused on synthesizing Boc-thienyl alanine through a multi-step reaction involving the protection of the amino group followed by coupling with thienyl halides. The final product was characterized using NMR spectroscopy and mass spectrometry, confirming its structure and purity .
Biological Evaluation
In vitro assays were conducted to evaluate the biological activity of Boc-thienyl alanine against selected bacterial strains. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent .
Comparison with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid | Benzyl | Moderate antibacterial activity |
| 3-tert-Butoxycarbonylamino-3-cyclohexyl-propionic acid | Cyclohexyl | Lower activity compared to thienyl |
Boc-thienyl alanine exhibits unique properties due to its thienyl group, which enhances its biological profile compared to other similar compounds.
Q & A
Q. How can structure-activity relationship (SAR) studies guide analog design?
- Modular Synthesis : Replace the 3-thienyl group with substituted phenyl or heteroaromatic rings (e.g., 4-pyridyl) to assess electronic effects .
- Boc Replacement : Test alternative protecting groups (e.g., Fmoc) to evaluate stability in biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
